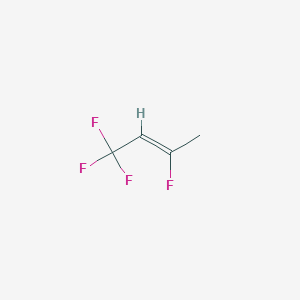

(Z)-1,1,1,3-Tetrafluorobut-2-ene

Description

Contextualization of Fluoroalkenes in Organofluorine Chemistry

The inclusion of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The carbon-fluorine bond is the strongest in organic chemistry, lending high thermal and chemical stability to fluorinated compounds. wikipedia.org This stability, along with other unique characteristics imparted by fluorine, has made organofluorine compounds integral to many modern technologies. wikipedia.org

Fluoroalkenes serve as valuable intermediates in the synthesis of a wide array of these important compounds. alfa-chemistry.com Their double bond provides a reactive site for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. The presence of fluorine atoms on the alkene can influence the reactivity and selectivity of these transformations in unique ways, opening up new avenues for synthetic chemists. numberanalytics.com Furthermore, fluoroalkenes are recognized as isosteres of amides, meaning they have similar steric and electronic properties, which makes them valuable in the development of new drugs. academie-sciences.fr

Significance of (Z)-1,1,1,3-Tetrafluorobut-2-ene and Related Structures in Advanced Synthetic Methodologies

(Z)-1,1,1,3-Tetrafluorobut-2-ene, with its specific stereochemistry and pattern of fluorine substitution, presents a unique set of reactive properties. The trifluoromethyl group (CF3) is a particularly important moiety in medicinal and agricultural chemistry, and methods to introduce it are of high value. acs.org Synthesizing trifluoromethylated alkenes, such as (Z)-1,1,1,3-Tetrafluorobut-2-ene, is a key strategy for incorporating this group into larger molecules. acs.orghawaii.edu

Research has focused on developing stereoselective methods to produce Z-trifluoromethyl alkenes, highlighting the importance of controlling the geometry of the double bond for subsequent applications. hawaii.eduorganic-chemistry.org The development of synthetic methods like the modified Julia olefination has provided access to a range of functionalized fluoroalkenes, including those with trifluoromethyl groups. academie-sciences.frthieme-connect.com These advancements allow for the creation of tri- and tetra-substituted fluoroalkenes that were previously difficult to obtain. academie-sciences.fr

The reactivity of related tetrafluorobutene and hexafluorobutene isomers has been explored in various reactions, including halogenation/dehydrohalogenation cascades and reactions with organometallic reagents. beilstein-journals.orgnih.gov These studies provide a foundation for understanding the potential transformations of (Z)-1,1,1,3-Tetrafluorobut-2-ene.

Overview of Current Research Trajectories and Future Directions for Fluoroolefins

Current research in the field of fluoroolefins is directed towards several key areas. A major focus is the development of new, more efficient, and selective methods for their synthesis. acs.orgorganic-chemistry.org This includes the use of readily available starting materials and environmentally benign catalysts. acs.orgresearchgate.net Metal-free synthesis approaches are also gaining traction. acs.org

Another significant research direction is the exploration of the unique reactivity of fluoroolefins in developing novel chemical transformations. This includes their use in cycloaddition reactions, cross-coupling reactions, and as precursors to other valuable fluorinated building blocks. The ability of fluoroolefins to act as peptide bond mimics continues to be a strong driver for their application in medicinal chemistry and drug discovery. academie-sciences.fr

The future of fluoroolefins research will likely involve the development of even more sophisticated catalytic systems for their synthesis and functionalization. A deeper understanding of the influence of fluorine on the electronic properties of the double bond will enable the design of new reactions with unprecedented levels of control and selectivity. As the demand for complex fluorinated molecules in various technological fields continues to grow, the importance of versatile building blocks like (Z)-1,1,1,3-Tetrafluorobut-2-ene is set to increase.

Chemical Compound Information

| Compound Name |

| (E)-1,1,1,2-tetrafluorobut-2-ene |

| (E)-1,1,1,3-Tetrafluorobut-2-ene |

| (Z)-1,1,1,3-Tetrafluorobut-2-ene |

| (Z)-1,1,1,4,4,4-hexafluorobut-2-ene |

| 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane |

| 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene |

| Aniline |

| Bromine |

| Iodine monochloride |

| Methanol |

| Triethylamine |

Chemical Properties

| Property | Value |

| Molecular Weight | 128.07 g/mol cymitquimica.com |

| Purity | 98% cymitquimica.com |

| Form | Liquid cymitquimica.com |

| CAS Number | 791616-88-1 chemical-suppliers.eu |

| "} |

Structure

3D Structure

Properties

IUPAC Name |

(Z)-1,1,1,3-tetrafluorobut-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F4/c1-3(5)2-4(6,7)8/h2H,1H3/b3-2- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPVOSOCAZPIJQ-IHWYPQMZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(F)(F)F)/F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301299667 | |

| Record name | (2Z)-1,1,1,3-Tetrafluoro-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791616-88-1 | |

| Record name | (2Z)-1,1,1,3-Tetrafluoro-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=791616-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2Z)-1,1,1,3-Tetrafluoro-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Z 1,1,1,3 Tetrafluorobut 2 Ene and Analogous Tetrafluorinated Butenes

Direct Synthesis Approaches to Specific Isomers

Direct synthesis methods aim to construct the tetrafluorinated butene skeleton with the desired isomeric configuration in a single or a few steps. While conceptually straightforward, achieving high selectivity for a particular isomer like (Z)-1,1,1,3-tetrafluorobut-2-ene can be challenging due to the thermodynamic and kinetic factors that govern the reaction pathways.

One notable approach involves the silver(I)-catalyzed reaction of alkynes. This method has been shown to produce (Z)-β-fluoro-vinyl iodonium (B1229267) salts with excellent Z-stereoselectivity and regioselectivity from alkynes in a single step. Mechanistic studies suggest that the silver catalyst plays a dual role in activating the alkyne and directing an anti-β-fluorination, which establishes the crucial regio- and stereochemistry. acs.org These fluorovinyl iodonium salts are versatile intermediates that can be further derivatized to yield a variety of Z-monofluoroalkenes. acs.org

Precursor-Based Synthetic Strategies

Precursor-based strategies involve the synthesis of a molecule that can be subsequently converted into the target tetrafluorinated butene. These multi-step approaches often provide greater control over the final stereochemistry.

Halogenation and Dehydrohalogenation Routes

A common precursor-based approach is the halogenation of a suitable butane (B89635) or butene followed by a dehydrohalogenation reaction to introduce the double bond. The choice of halogenating and dehydrohalogenating agents, as well as the reaction conditions, can influence the isomeric ratio of the final product. While specific examples for the direct synthesis of (Z)-1,1,1,3-tetrafluorobut-2-ene via this route are not extensively detailed in the provided context, this classical method remains a fundamental strategy in alkene synthesis.

Stereoselective Synthesis of (Z)-Isomers

Achieving a high degree of stereoselectivity for the (Z)-isomer is a significant challenge. Several strategies have been developed to address this, often relying on carefully designed precursors and reaction conditions.

One powerful approach involves the use of silver(I) catalysis to synthesize (Z)-β-fluoro-vinyl iodonium salts from alkynes. acs.org This method provides exclusive Z-stereoselectivity and offers a versatile entry point to a range of Z-monofluoroalkenes. acs.org The reaction's success hinges on the ability of the silver catalyst to direct the stereochemical outcome of the fluorination step. acs.org

Another strategy involves the stereoselective synthesis of C-fluorinated phosphaalkenes, which can serve as precursors to other fluorinated compounds. rsc.orgnih.gov For example, a stereoselective route to synthesize (E)-2-bromo-2-fluoro-1-(2,4,6-tri-t-butylphenyl)-2-phosphaethene has been reported. rsc.orgnih.gov While not directly leading to (Z)-1,1,1,3-tetrafluorobut-2-ene, this demonstrates the principle of controlling stereochemistry in fluorinated alkenes.

Furthermore, stereoselective synthesis can be achieved through processes like aminohydroxylation. For instance, pinane-based 2-amino-1,3-diols have been synthesized stereoselectively, where the key step is a stereoselective aminohydroxylation that forms a tricyclic ring system with high selectivity. beilstein-journals.org Such principles of stereocontrol can be adapted to the synthesis of fluorinated alkenes.

Cross-Metathesis Reactions with Fluorine-Containing Alkenes

The application of olefin cross-metathesis (CM) for the synthesis of fluorinated molecules, including tetrafluorinated butenes, represents a significant yet challenging frontier in synthetic chemistry. researchgate.netacs.org The presence of fluorine atoms in the alkene substrates can drastically alter their electronic properties and reactivity, often impeding the efficiency of standard metathesis catalysts. researchgate.net Despite these hurdles, strategic advancements in catalyst design and reaction engineering have enabled the successful use of CM for creating complex fluoroalkenes. springernature.comresearchgate.net

Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs second-generation systems, have been at the forefront of these developments. researchgate.net These catalysts have demonstrated efficacy in reactions involving fluoroalkenes that were previously considered too unreactive for metathesis. researchgate.net A notable strategy involves the ring-opening cross-metathesis (ROCM) of strained, fluorinated cyclobutenes. For instance, the reaction of 3,3,4,4-tetrafluorocyclobutene (B8262446) with various electronically rich alkenes, catalyzed by second-generation Grubbs or Hoveyda-Grubbs precatalysts, has been shown to produce a range of non-symmetrical dienes that feature a distinctive tetrafluoroethylene (B6358150) spacer. researchgate.net This approach effectively constructs a tetrafluorinated butene backbone.

The subsequent cross-metathesis of these resulting dienes with other olefins, such as styrenes, further highlights the utility of this method for generating more complex, non-symmetrically substituted dienes. researchgate.net The success of these reactions often depends on carefully selected conditions and the electronic nature of the non-fluorinated olefin partner. researchgate.net

While the direct, single-step synthesis of (Z)-1,1,1,3-Tetrafluorobut-2-ene via cross-metathesis is not extensively documented, the synthesis of structurally related trisubstituted and tetra-substituted fluoroalkenes provides critical insights. springernature.comnih.gov Researchers have successfully performed CM reactions to generate trisubstituted alkenes with a fluoro-chloro terminus, which can then undergo further functionalization. springernature.com These reactions pave the way for accessing a wide variety of stereochemically defined alkenyl fluorides, which are valuable in fields like materials science and agrochemical development. researchgate.net

The table below summarizes key research findings for the synthesis of analogous tetrafluorinated butenes and other relevant fluoroalkenes via cross-metathesis, showcasing the catalysts and conditions employed.

Table 1: Cross-Metathesis Reactions for the Synthesis of Fluorinated Alkenes

| Fluorinated Substrate | Olefin Partner | Catalyst | Solvent | Product | Yield | Ref |

| 3,3,4,4-Tetrafluorocyclobutene | Electronically Rich Alkenes (e.g., Butyl vinyl ether) | Grubbs or Hoveyda-Grubbs 2nd Gen. | Not Specified | Non-symmetrical dienes with a tetrafluoroethylene spacer | - | researchgate.net |

| 1-Butoxy-3,3,4,4-tetrafluorohexa-1,5-diene | Styrenes | Hoveyda-Grubbs 2nd Gen. | Not Specified | Non-symmetrically substituted dienes | - | researchgate.net |

| Z-disubstituted olefin | Polyhalogenated Z-1 | Ruthenium Catalyst | Not Specified | Trisubstituted alkene with fluoro/chloro terminus | - | springernature.com |

| Terminal enol ethers | Various olefins | Molybdenum Catalyst | Not Specified | 1,2-disubstituted Z-alkenes | Up to 97% | nih.gov |

Isomerization Studies of Fluorinated Olefins, Including Z 1,1,1,3 Tetrafluorobut 2 Ene

Geometric Isomerization Mechanisms (Z/E Interconversion)

Geometric isomerization, the interconversion between (Z) and (E) isomers, is a fundamental process in olefin chemistry. For fluorinated olefins such as (Z)-1,1,1,3-Tetrafluorobut-2-ene, this transformation can be induced by thermal, photochemical, or catalytic means. The presence of fluorine atoms can significantly influence the thermodynamics and kinetics of isomerization.

The Z/E isomerization of stilbene (B7821643) derivatives, which can be seen as analogous in terms of double bond isomerization, has been shown to be catalyzed by trace amounts of mild acids. organic-chemistry.org This suggests that the interconversion of (Z)-1,1,1,3-Tetrafluorobut-2-ene could potentially be facilitated under acidic conditions. Furthermore, photochemical approaches offer a powerful tool for driving contra-thermodynamic isomerizations, allowing for the formation of the less stable isomer from the more stable one. mit.edu Visible-light photocatalysis, for instance, has been successfully employed for the E to Z isomerization of activated olefins. osti.gov In the case of hexafluorobut-2-enes, a structurally related class of compounds, the (E)-isomer has been observed to transform into the (Z)-isomer upon long-term storage or under UV irradiation. acs.orgnih.gov

Catalytic methods also play a crucial role in controlling geometric isomerization. For example, a process for the isomerization of Z-1,1,1,4,4,4-hexafluoro-2-butene to its E isomer has been developed using a chromium oxyfluoride catalyst. acs.org This highlights the potential for developing specific catalysts for the controlled Z/E interconversion of (Z)-1,1,1,3-Tetrafluorobut-2-ene.

Positional Isomerization and Alkene Transposition

Positional isomerization involves the migration of a double bond along a carbon chain, a process also known as alkene transposition. This transformation is of great synthetic value as it allows for the interconversion of alkene regioisomers. nih.gov The mechanisms for transition metal-catalyzed alkene transposition typically fall into two main categories: the metal hydride mechanism and the π-allyl mechanism. nih.gov

Metal Hydride Mechanism: This pathway involves the insertion of an alkene into a metal hydride bond to form a metal alkyl intermediate. Subsequent β-hydride elimination from an adjacent carbon regenerates the metal hydride and releases an isomerized alkene. acs.org

π-Allyl Mechanism: This mechanism proceeds through the oxidative addition of an allylic C-H bond to the metal center, forming a π-allyl metal hydride intermediate. Reductive elimination from this intermediate then yields the isomerized alkene. nih.gov

While specific studies on the positional isomerization of (Z)-1,1,1,3-Tetrafluorobut-2-ene are not extensively documented, the principles of alkene transposition are applicable. The presence of the trifluoromethyl group can influence the regioselectivity of the double bond migration.

A significant advancement in this area is the development of contra-thermodynamic isomerization, which allows for the conversion of more stable internal olefins to less stable terminal olefins. nih.govnih.govorganic-chemistry.org This is often achieved through "chain-walking" processes where a catalyst moves the double bond along the carbon chain. nih.gov Such methods could potentially be applied to isomerize (Z)-1,1,1,3-Tetrafluorobut-2-ene to a terminal fluoroalkene, opening up new synthetic possibilities.

Catalytic Systems for Controlled Isomerization

The development of sophisticated catalytic systems has enabled precise control over olefin isomerization, including stereoselectivity and regioselectivity.

Recent research has led to the discovery of dual catalyst systems that promote the contra-thermodynamic positional isomerization of alkenes under photochemical irradiation. mit.edu These systems typically involve a photocatalyst that absorbs light and a co-catalyst that facilitates the isomerization. One such system utilizes an excited-state oxidant and a Brønsted base to generate an allylic radical from a stable olefin. This radical is then captured by a Cr(II) co-catalyst to form an allylchromium(III) intermediate, which upon protodemetalation, yields the less stable, isomerized alkene. nih.govorganic-chemistry.org This strategy has been successfully applied to a range of substrates, and its application to fluorinated olefins like (Z)-1,1,1,3-Tetrafluorobut-2-ene could provide a pathway to thermodynamically disfavored isomers.

Cobalt-based catalysts have emerged as effective tools for the isomerization of olefins. A notable example is the multipositional isomerization of conjugated dienes using an 8-oxazoline iminoquinoline ligand with a cobalt catalyst. organic-chemistry.orgnih.gov This system is operationally simple and atom-economical, providing access to disubstituted 1,3-dienes with high E,E stereoselectivity from E/Z mixtures. organic-chemistry.orgnih.gov The proposed mechanism involves the formation of a cobalt-hydride species, followed by alkene insertion and β-H elimination from a π-allyl cobalt intermediate. organic-chemistry.orgacs.org Cobalt catalysts have also been developed for the E-selective isomerization of 1,1-disubstituted alkenes to trisubstituted alkenes. acs.org Given that (Z)-1,1,1,3-Tetrafluorobut-2-ene is a trisubstituted alkene, these cobalt-based systems could potentially be adapted for its selective isomerization.

Table 1: Cobalt-Catalyzed Isomerization of Alkenes

| Catalyst System | Substrate Type | Product | Key Features | Reference |

| L·CoCl₂ / NaBHEt₃ | Conjugated Dienes | (E,E)-Disubstituted 1,3-Dienes | High stereoselectivity, atom-economical | organic-chemistry.org |

| PAO-CoCl₂ / NaBHEt₃ | 1,1-Disubstituted Alkenes | (E)-Trisubstituted Alkenes | High E-selectivity, good functional group tolerance | acs.org |

| Cobalt(II) complex | 1,1-Disubstituted Alkenes | Trisubstituted Alkenes | High stereoselectivity, involves cobalt-hydride pathway | acs.org |

Iridium catalysts with chiral P,N ligands have proven to be highly efficient for the asymmetric hydrogenation of a wide range of olefins, including those that lack coordinating functional groups. acs.org A particularly powerful application of iridium catalysis is in enantioconvergent processes, where a racemic mixture of starting materials is converted into a single enantiomer of the product. For instance, iridium-catalyzed enantioconvergent hydrogenation of functionalized trisubstituted olefins can proceed from a mixture of E/Z isomers to yield a single major enantiomer with high enantiomeric excess. nih.gov This is highly advantageous as many synthetic routes produce mixtures of olefin isomers. nih.gov The mechanism often involves a reversible isomerization step that is faster than the irreversible hydrogenation, allowing for the dynamic kinetic resolution of the substrate. Such a strategy could be envisioned for the asymmetric hydrogenation of (Z)-1,1,1,3-Tetrafluorobut-2-ene to produce a chiral fluorinated alkane.

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation

| Catalyst System | Substrate Type | Product | Key Features | Reference |

| Ir-PHOX complexes | N-iminopyridinium ylides | Chiral piperidines | Enantioselective hydrogenation | acs.org |

| Ir-complexes | Functionalized trisubstituted olefins | Chiral alkanes | Enantioconvergent, tolerates E/Z mixtures | nih.gov |

Base-catalyzed isomerization presents a metal-free alternative for the transformation of certain olefins. A mild, base-catalyzed strategy has been developed for the stereospecific isomerization of electron-deficient allylic alcohols and ethers. acs.org This process can be applied to fluorinated substrates, such as those containing a trifluoromethyl group. acs.org The reaction is initiated by a rate-limiting deprotonation and proceeds through an ion-pairing mechanism that allows for the efficient transfer of chirality from the starting material to the product. acs.org While (Z)-1,1,1,3-Tetrafluorobut-2-ene itself is not an allylic alcohol or ether, this methodology demonstrates that the electronic properties imparted by fluorine substituents can be harnessed to facilitate isomerization under basic conditions.

Advanced Spectroscopic Characterization and Structural Analysis for Mechanistic Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of fluorinated organic molecules like (Z)-1,1,1,3-Tetrafluorobut-2-ene. Both ¹H and ¹⁹F NMR provide a wealth of information regarding the electronic environment of each nucleus, enabling unambiguous assignment of the molecule's regiochemistry and Z-stereochemistry.

In ¹H NMR spectroscopy, the chemical shifts and coupling patterns of the methyl (CH₃) and vinylic (CH) protons are diagnostic. docbrown.info The Z-configuration places the methyl group and the fluorine atom on the same side of the double bond, influencing their magnetic environments. Typically, the vinylic proton in the Z-isomer of a butene derivative resonates at a slightly different chemical shift compared to its E-isomer counterpart. docbrown.info Furthermore, the vinylic proton signal will be split into a quartet by the three protons of the adjacent methyl group (³JHH coupling) and will also exhibit coupling to the fluorine atoms (JHF coupling).

¹⁹F NMR spectroscopy is particularly powerful for fluorinated compounds. The spectrum of (Z)-1,1,1,3-Tetrafluorobut-2-ene is expected to show distinct signals for the trifluoromethyl (CF₃) group and the vinylic fluorine atom (C-3 F). A key indicator for assigning the Z-configuration is often the magnitude of the coupling constants, particularly the through-space coupling between fluorine nuclei. In many fluorinated alkenes, a large F-F coupling constant is characteristic of the E-isomer where the fluorines are in close proximity, while its absence or smaller value supports the Z-assignment. nih.gov The coupling between the vinylic fluorine and the vinylic proton (³JHF) is also a critical parameter.

The combination of ¹H and ¹⁹F NMR data allows for a comprehensive structural assignment. For instance, the observation of specific proton-fluorine and fluorine-fluorine coupling constants helps confirm the relative positions of the substituents on the double bond.

Table 1: Representative NMR Data for Distinguishing Stereoisomers of Fluorinated Butenes Data is illustrative and based on principles for related fluorinated alkenes.

| Nucleus | Parameter | Typical Value for Z-Isomer | Typical Value for E-Isomer | Rationale for Assignment |

|---|---|---|---|---|

| ¹H | δ (vinylic-H) | ~5.4 ppm | ~5.6 ppm | The chemical environment differs due to the relative position of substituents. docbrown.info |

| ¹H | δ (methyl-H) | ~1.5 ppm | ~1.6 ppm | The stereochemistry slightly alters the shielding of the methyl protons. docbrown.info |

| ¹⁹F | ³J(F, H) | ~7-15 Hz | ~20-30 Hz | The vicinal coupling constant between fluorine and hydrogen across the double bond is typically smaller for cis arrangements. |

| ¹⁹F | ⁴J(F, F) | Small or not observed | Larger through-space coupling | The absence of significant through-space coupling between the CF₃ group and the vinylic F supports the Z-configuration. nih.gov |

Vibrational Spectroscopy for Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations and is used to study the conformational landscape of (Z)-1,1,1,3-Tetrafluorobut-2-ene. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting within the molecule.

The IR and Raman spectra are expected to show characteristic bands corresponding to the functional groups present:

C=C Stretch: The carbon-carbon double bond stretch is a key feature, typically appearing in the 1650-1700 cm⁻¹ region. The presence of electronegative fluorine atoms attached to the double bond can shift this frequency.

C-F Stretches: These are typically very strong absorptions in the IR spectrum, found in the 1000-1400 cm⁻¹ region. The CF₃ group will have characteristic symmetric and asymmetric stretching modes.

C-H Stretches and Bends: The stretching vibrations of the methyl and vinylic C-H bonds appear around 2900-3100 cm⁻¹, while bending vibrations occur at lower frequencies.

While many vibrational modes are active in both IR and Raman spectroscopy, their intensities can differ based on the symmetry of the vibration. For a molecule with a center of symmetry, the rule of mutual exclusion would apply, but (Z)-1,1,1,3-Tetrafluorobut-2-ene lacks this element. Therefore, many bands will be present in both spectra, though their relative intensities can aid in assignment. nih.govbiointerfaceresearch.com For example, the C=C stretch is often stronger and more readily identified in the Raman spectrum. In related fluorinated compounds, specific vibrational bands have been crucial for confirming structural features, such as the characteristic allene (B1206475) band around 2000 cm⁻¹ in reaction products. beilstein-journals.org

Table 2: Predicted Characteristic Vibrational Frequencies for (Z)-1,1,1,3-Tetrafluorobut-2-ene

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretch | =C-H and -CH₃ | 2900 - 3100 | Medium | Medium |

| C=C Stretch | Alkene | 1650 - 1700 | Medium-Weak | Strong |

| C-F Stretch | CF₃ and =C-F | 1000 - 1400 | Strong | Medium-Weak |

| C-H Bend | -CH₃ | 1375 - 1450 | Medium | Medium |

| C-H Bend (out-of-plane) | =C-H | 800 - 950 | Strong | Weak |

Mass Spectrometry in Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of (Z)-1,1,1,3-Tetrafluorobut-2-ene. It is also invaluable for monitoring the progress of reactions involving this compound and for characterizing the structure of resulting products by analyzing their fragmentation patterns.

Under electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The molecular ion peak for C₄H₄F₄ would appear at a mass-to-charge ratio (m/z) of 128.02. The fragmentation pattern provides a fingerprint that can confirm the structure. Plausible fragmentation pathways for (Z)-1,1,1,3-Tetrafluorobut-2-ene include:

Loss of a fluorine atom to give an [M-F]⁺ ion at m/z 109.

Loss of a methyl radical (CH₃) to give an [M-CH₃]⁺ ion at m/z 113.

Cleavage of the C-C bond to lose the trifluoromethyl radical (CF₃), resulting in a highly stable [M-CF₃]⁺ ion at m/z 59. The [CF₃]⁺ ion itself is also a common fragment at m/z 69.

By coupling a mass spectrometer to a gas chromatograph (GC-MS), mixtures can be separated, and the components identified, making it a powerful technique for monitoring reaction purity and identifying byproducts. The mass spectra of related fluorinated hydrocarbons show characteristic losses of fluorine and fluorinated alkyl groups. nist.gov

Table 3: Plausible Mass Spectrometry Fragments for (Z)-1,1,1,3-Tetrafluorobut-2-ene (C₄H₄F₄)

| m/z | Ion Formula | Identity |

|---|---|---|

| 128 | [C₄H₄F₄]⁺˙ | Molecular Ion |

| 109 | [C₄H₄F₃]⁺ | Loss of F |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

| 59 | [C₃H₄F]⁺ | Loss of CF₃ |

Applications of X-ray Crystallography for Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of (Z)-1,1,1,3-Tetrafluorobut-2-ene could be grown, this technique would provide precise measurements of bond lengths, bond angles, and dihedral angles, offering incontrovertible proof of its molecular geometry and Z-stereochemistry.

The analysis would yield an electron density map from which the exact position of each atom (carbon, fluorine, and hydrogen) in the crystal lattice can be determined. This information would allow for:

Confirmation of Stereochemistry: The Z-arrangement of the substituents around the C=C double bond would be visually and metrically confirmed.

Precise Bond Metrics: The exact lengths of the C=C, C-C, C-F, and C-H bonds would be measured with high precision.

Accurate Bond Angles: The angles between atoms, such as the F-C-C and H-C-C angles, would be defined.

Intermolecular Interactions: The packing of molecules in the crystal lattice would reveal any significant intermolecular forces, such as dipole-dipole interactions or weak hydrogen bonds.

While a specific crystal structure for (Z)-1,1,1,3-Tetrafluorobut-2-ene is not described in the surveyed literature, the principles of the technique are well-established from studies of other complex fluorinated molecules. researchgate.net The data obtained would be invaluable for benchmarking theoretical calculations and understanding the solid-state properties of the material.

Table 4: Structural Parameters Obtainable from X-ray Crystallography

| Parameter Type | Specific Examples for (Z)-1,1,1,3-Tetrafluorobut-2-ene | Significance |

|---|---|---|

| Bond Lengths (Å) | C=C, C-CF₃, C-CH₃, C-F, C-H | Provides insight into bond order and strength. |

| Bond Angles (°) | F-C(3)=C(2), C(1)-C(2)=C(3), F-C(1)-F | Defines the local geometry around each atom. |

| Dihedral Angles (°) | F-C(3)-C(2)-C(1), H₃C-C(2)-C(3)-F | Confirms the planarity of the double bond and the Z-configuration. |

| Unit Cell Dimensions | a, b, c, α, β, γ | Describes the size and shape of the basic repeating unit of the crystal. |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (Z)-1,1,1,3-Tetrafluorobut-2-ene |

| (E)-1,1,1,3-Tetrafluorobut-2-ene |

| (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-ene |

| but-2-ene |

| (Z)-1,1,1,4,4,4-hexafluorobut-2-ene |

Advanced Materials and Precursor Research Utilizing Fluorinated Butenes

Role as Building Blocks in Complex Organic Synthesis

No specific, detailed examples or research findings are available that document the use of (Z)-1,1,1,3-Tetrafluorobut-2-ene as a foundational building block in complex organic synthesis. While fluorinated alkenes are valuable synthons in organic chemistry, the particular reactivity and synthetic applications of this specific isomer are not well-described in accessible literature.

Precursors for Specialized Fluoropolymers and Elastomers

Information regarding the use of (Z)-1,1,1,3-Tetrafluorobut-2-ene as a monomer for creating specialized fluoropolymers and elastomers is scarce.

Controlled Radical Polymerization (RDRP) Strategies

There are no available studies detailing the application of controlled radical polymerization techniques, such as ATRP or RAFT, to (Z)-1,1,1,3-Tetrafluorobut-2-ene.

Copolymerization with Other Fluorinated Monomers

While patent literature mentions the general use of various hydrofluoroolefins in polymer applications, specific data on the copolymerization of (Z)-1,1,1,3-Tetrafluorobut-2-ene with other fluorinated monomers, including reaction kinetics, copolymer properties, or composition tables, could not be located. Some related compounds are mentioned as forming polymers during plasma etching processes in semiconductor manufacturing. google.com

Synthesis of Fluorinated Sugars and C-Nucleosides

The synthesis of fluorinated sugars and nucleosides often employs fluorinated building blocks. However, no specific literature was found that details the direct use of (Z)-1,1,1,3-Tetrafluorobut-2-ene for this purpose. Research in this area tends to focus on other fluorinated synthons.

Development of Fluorinated Liquid Crystalline and Light-Emitting Materials

There is no information available in the public domain linking (Z)-1,1,1,3-Tetrafluorobut-2-ene to the research and development of fluorinated liquid crystalline or light-emitting materials.

Environmental Research on Degradation Pathways of Fluorinated Olefins

Atmospheric Degradation Mechanisms

The primary sink for (Z)-1,1,1,3-tetrafluorobut-2-ene in the environment is atmospheric degradation. The presence of a carbon-carbon double bond makes it susceptible to attack by atmospheric oxidants.

The dominant degradation process for hydrofluoroolefins (HFOs) in the troposphere is their reaction with hydroxyl (OH) radicals. fluorocarbons.orgclimalife.co.uk This reaction initiates a cascade of subsequent chemical changes. For the related compound HFO-1234ze(E), the atmospheric lifetime is estimated to be only 18 days, significantly shorter than the 13 years for HFC-134a, the compound it often replaces. climalife.co.uk This short lifetime is a direct result of its rapid reaction with OH radicals.

The reaction of (Z)-1,1,1,3-tetrafluorobut-2-ene with OH radicals proceeds via addition to the double bond, leading to the formation of two primary degradation products: trifluoroacetaldehyde (B10831) (CF₃CHO) and formyl fluoride (B91410) (HCOF). researchgate.netrsc.orgresearchgate.net The yield of these products is essentially 100% from the initial reaction. issuu.com

The following table summarizes the key atmospheric degradation reactions and products for HFO-1234ze.

| Reactant | Primary Degradation Pathway | Major Products | Minor Products/Pathways | Atmospheric Lifetime (HFO-1234ze(E)) |

|---|---|---|---|---|

| (Z)-1,1,1,3-Tetrafluorobut-2-ene | Reaction with OH radicals | Trifluoroacetaldehyde (CF₃CHO), Formyl fluoride (HCOF) | Reaction with Ozone (O₃) leading to trace HFC-23 | ~18 days climalife.co.uk |

Photochemical Decomposition Pathways

Following the initial atmospheric degradation of (Z)-1,1,1,3-tetrafluorobut-2-ene, its primary degradation products undergo further photochemical decomposition.

Trifluoroacetaldehyde (CF₃CHO), a major product, is primarily removed from the atmosphere through photolysis (decomposition by sunlight). rsc.orgresearchgate.net The photolysis of CF₃CHO has been a subject of significant research, as it can lead to the formation of HFC-23. rsc.orgissuu.com The quantum yield for HFC-23 formation from CF₃CHO photolysis is pressure-dependent. rsc.orgresearchgate.net While some studies have suggested this could be a significant source of HFC-23, with a 100-year GWP of approximately 12,690, others indicate the yield is small. issuu.com Box modeling studies have estimated that this pathway could contribute to a minor increase in atmospheric HFC-23 concentrations. rsc.org

The other major initial degradation product, formyl fluoride (HCOF), is also subject to atmospheric removal processes. It can be removed from the atmosphere through deposition. researchgate.netnih.gov

The reaction of trifluoroacetaldehyde with HO₂ radicals has also been identified as a potentially dominant reaction pathway compared to its reaction with OH radicals, which could influence the yields of its subsequent degradation products. fluorocarbons.org A downstream product of the interaction of trifluoroacetaldehyde with hydroxyl radicals is trifluoroacetic acid (TFA). researchgate.net TFA is highly persistent and can be removed from the atmosphere via precipitation (rain, snow, and fog). researchgate.netopenaccessgovernment.orgumweltbundesamt.de While HFO-1234ze produces less TFA than other HFOs like HFO-1234yf, its contribution to environmental TFA levels is a consideration. issuu.com

The proposed decomposition pathway of HFO-1234ze leading to these products is depicted in multiple studies. rsc.orgresearchgate.netresearchgate.net

Biodegradation Studies of Fluoroalkenes

Information on the biodegradation of (Z)-1,1,1,3-tetrafluorobut-2-ene is limited. However, studies on related fluoroalkenes and other fluorinated compounds provide some insights.

Fluorinated organic compounds are generally recalcitrant to microbial degradation due to the high strength and stability of the carbon-fluorine (C-F) bond. nih.gov Laboratory experiments on the closely related HFO-1234yf showed that it was resistant to microbial metabolism under both oxygen-rich (oxic) and oxygen-poor (anoxic) conditions. nih.gov

While some microorganisms have been shown to be capable of cleaving C-F bonds, this is often a slow and specialized process. rsc.org For many polyfluorinated compounds, initial metabolic activation is necessary before the molecule can be broken down and used by the cell. fluorocarbons.org The high degree of fluorination in compounds like (Z)-1,1,1,3-tetrafluorobut-2-ene likely makes them poor candidates for rapid biodegradation. A 2017 report indicated a very low rate constant for the biodegradation of HFO-1234ze in soil and sediment. miljodirektoratet.no

Chemical Transformations in Environmental Compartments

Beyond the atmosphere, (Z)-1,1,1,3-tetrafluorobut-2-ene and its degradation products can undergo chemical transformations in other environmental compartments such as water and soil.

Due to its volatility, the primary environmental compartment for (Z)-1,1,1,3-tetrafluorobut-2-ene is the atmosphere. nih.gov Should it enter aquatic systems, its low water solubility would limit its concentration in the water column. honeywell-refrigerants.com

Hydrolysis is a potential transformation pathway for some fluorinated compounds. However, for the parent compound (Z)-1,1,1,3-tetrafluorobut-2-ene, direct hydrolysis is not considered a significant degradation pathway under typical environmental conditions. Its degradation products, however, can be involved in aqueous-phase chemistry. For example, trifluoroacetic acid (TFA), a terminal degradation product, is highly soluble in water and very stable, leading to its accumulation in aquatic environments. researchgate.netopenaccessgovernment.orgumweltbundesamt.de

Studies on HFO-1234yf have shown that it does not undergo transformation in the presence of various reactive mineral phases like zerovalent iron, mackinawite, or magnetite, suggesting that abiotic degradation in soil and sediment is likely to be very slow. nih.gov However, the same study demonstrated that HFO-1234yf could be transformed by reduced cobalamins (related to vitamin B12), indicating that specific biomolecules in low-redox environments might mediate slow reductive defluorination. nih.gov Similar pathways could potentially exist for (Z)-1,1,1,3-tetrafluorobut-2-ene, but specific research is lacking.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Selective Transformations

The selective synthesis and transformation of (Z)-1,1,1,3-Tetrafluorobut-2-ene are paramount for its efficient utilization. Current production methods often yield a mixture of (E) and (Z) isomers, with the (E) isomer typically being the predominant product. justia.com However, the distinct physical properties of the (Z) isomer, such as its higher boiling point, make it a promising candidate for specific applications like high-temperature heat pumps. honeywell.combeijingyuji.com This necessitates the development of novel catalytic systems that can selectively produce the (Z) isomer or efficiently isomerize the more abundant (E) isomer.

Future research in this area will likely focus on:

Heterogeneous Catalysis: The development of robust and recyclable solid catalysts for the dehydrofluorination of 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa) to selectively yield (Z)-1,1,1,3-Tetrafluorobut-2-ene. Research into catalysts like fluorinated chromium oxides and chromium/nickel on fluorinated alumina (B75360) is ongoing. justia.com Further exploration of catalyst composition, support materials, and reaction conditions will be crucial.

Homogeneous Catalysis: Investigating organometallic complexes and other soluble catalysts that can achieve high selectivity for the (Z) isomer under mild reaction conditions. This could lead to more energy-efficient and controlled synthetic processes.

Isomerization Catalysts: Designing catalysts that can efficiently and selectively convert the thermodynamically more stable (E)-1,1,1,3-tetrafluoropropene to the (Z) isomer is a significant area of interest. wikipedia.org Alumina-based catalysts have shown promise in this regard. wikipedia.org

| Catalyst Type | Precursor/Reactant | Key Research Focus |

| Fluorinated Cr₂O₃ | 1,1,1,3,3-pentafluoropropane (HFC-245fa) | Enhancing selectivity towards the (Z) isomer. justia.com |

| Cr/Ni on Fluorinated Alumina | 1,1,1,3,3-pentafluoropropane (HFC-245fa) | Optimizing catalyst stability and lifetime. justia.com |

| Alumina Catalysts | (E)-1,1,1,3-Tetrafluorobut-2-ene | Improving conversion efficiency and catalyst recyclability. wikipedia.org |

Development of Sustainable and Atom-Economical Synthetic Methodologies

Future research directions include:

Direct Synthesis Routes: Exploring novel synthetic pathways that bypass multi-step procedures and the formation of unwanted byproducts. This could involve the direct functionalization of readily available feedstocks.

Flow Chemistry: Utilizing continuous flow reactors for the synthesis of (Z)-1,1,1,3-Tetrafluorobut-2-ene. Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters, which can lead to higher yields and selectivities.

Biocatalysis: Investigating the potential of enzymatic or microbial transformations for the synthesis of fluorinated compounds. While challenging, biocatalysis could offer highly selective and environmentally friendly production methods.

A critical aspect of sustainable synthesis is minimizing the formation of byproducts with high global warming potentials. For instance, the atmospheric decomposition of HFO-1234ze can lead to the formation of trifluoroacetaldehyde (B10831) (CF₃CHO), which can then produce HFC-23, a potent greenhouse gas. issuu.comresearchgate.net Therefore, developing synthetic methods that avoid precursors or intermediates leading to such byproducts is crucial.

Design and Synthesis of Next-Generation Fluorinated Materials

The unique properties of the fluorine atom make it a valuable component in advanced materials. nih.gov (Z)-1,1,1,3-Tetrafluorobut-2-ene serves as a versatile building block for the synthesis of novel fluorinated polymers and materials with tailored properties.

Future research in this domain will likely involve:

Polymerization Studies: Investigating the polymerization and copolymerization of (Z)-1,1,1,3-Tetrafluorobut-2-ene to create new fluoropolymers. These materials could possess enhanced thermal stability, chemical resistance, and specific optical or electrical properties for applications in demanding environments.

Functional Materials: Incorporating (Z)-1,1,1,3-Tetrafluorobut-2-ene into the structure of functional materials such as membranes for gas separation, electrolytes for batteries, and advanced coatings. Its fluorine content can impart desirable properties like hydrophobicity and low surface energy.

High-Performance Fluids: Further exploring the application of (Z)-1,1,1,3-Tetrafluorobut-2-ene in high-temperature heat pumps and as a two-phase cooling fluid for thermal management in data centers. beijingyuji.comyujiamerica.com Research into its thermophysical properties, such as thermal conductivity and viscosity at various temperatures and pressures, will be essential for these applications. beijingyuji.comfchartsoftware.com

| Application Area | Desired Properties | Research Focus |

| High-Temperature Heat Pumps | High heat transfer coefficient, suitable boiling point. beijingyuji.com | Experimental assessment of performance and optimization of cycle efficiency. beijingyuji.com |

| Data Center Cooling | Efficient two-phase heat transfer. yujiamerica.com | Development of heat pipe and cold plate systems utilizing the fluid. yujiamerica.com |

| Fluoropolymers | Thermal stability, chemical resistance. | Controlled polymerization techniques and characterization of polymer properties. |

Integration of Advanced Experimental and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic processes and predicting the behavior of molecules. The integration of advanced experimental techniques with computational modeling provides a powerful approach to elucidate the intricate details of chemical transformations involving (Z)-1,1,1,3-Tetrafluorobut-2-ene.

Future research will benefit from:

In-situ Spectroscopic Analysis: Employing techniques such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to monitor reactions in real-time. This can provide valuable information about reaction intermediates and kinetics.

Computational Chemistry: Utilizing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and predict spectroscopic properties. elsevierpure.com Such studies can guide the rational design of catalysts and reaction conditions for improved selectivity and efficiency. researchgate.net

Kinetic Modeling: Developing detailed kinetic models based on experimental data to simulate and optimize reactor performance for the industrial-scale production of (Z)-1,1,1,3-Tetrafluorobut-2-ene.

By combining these advanced techniques, researchers can gain unprecedented insights into the factors that govern the formation and reactivity of (Z)-1,1,1,3-Tetrafluorobut-2-ene, paving the way for the development of more efficient, sustainable, and innovative applications for this important fluorinated compound.

Q & A

Q. What challenges arise in reproducing synthesis protocols for (Z)-1,1,1,3-Tetrafluorobut-2-ene across laboratories?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.